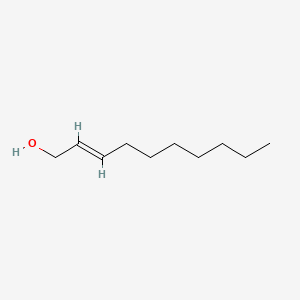
2-Decen-1-ol
Übersicht
Beschreibung
2-Decenol is a natural product found in Houttuynia cordata with data available.
Biologische Aktivität
2-Decen-1-ol is a long-chain unsaturated alcohol that has garnered attention due to its diverse biological activities. This compound, found in various natural sources, exhibits significant potential in fields such as antimicrobial research, flavor enhancement, and even anticancer studies. The following sections will delve into the biological activities of this compound, supported by relevant data tables and case studies.
This compound is characterized by its chemical formula and is primarily derived from the essential oils of various plants. It is often identified in the volatile organic compounds (VOCs) of certain food products, such as rice and herbs. The presence of this compound can influence both flavor profiles and health benefits associated with these foods.
Antimicrobial Activity
Research Findings:
Numerous studies have evaluated the antimicrobial properties of this compound. For instance, a study examining the essential oils of Morus nigra and Ocimum basilicum identified this compound as one of the active compounds with notable cytotoxic effects against various cancer cell lines. The cytotoxicity was quantified using the MTT assay, revealing promising IC50 values (concentration required to inhibit cell growth by 50%) for different cancer types:
| Cell Line | IC50 (μg/mL) |
|---|---|
| MDA-MB-231 | 11.31 |
| MCF-7 | 15.45 |
| HepG2 | 18.90 |
| Huh-7 | 26.33 |
| LoVo | 30.17 |
| HCT116 | 36.76 |
These results indicate that this compound could be a candidate for developing new anticancer therapies .
Antifungal Properties
In addition to its antibacterial effects, this compound has shown antifungal activity. A study focused on the antifungal efficacy of essential oils reported that compounds similar to this compound inhibited the growth of Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values indicated effective concentrations for inhibiting fungal growth:
| Compound | MIC (μg/mL) |
|---|---|
| 2-Decenal | 31.25 |
| Other Compounds | Varies |
This suggests that this compound may play a crucial role in formulations aimed at combating fungal infections .
Flavor Enhancement
Another area where this compound is relevant is in food science, particularly regarding flavor enhancement. Studies have indicated that this compound can positively influence sensory attributes in food products, making it valuable in culinary applications:
| Compound | Flavor Profile Impact |
|---|---|
| 2-Decenal | Enhances aroma |
| Other Alcohols | Varies |
The positive correlation between certain flavor compounds and microbial activity suggests that utilizing this compound can improve both taste and safety in food products .
Case Studies
Case Study: Anticancer Potential
A notable case study involving the combination extract of Morus nigra and Ocimum basilicum highlighted the role of this compound in enhancing anticancer activity through its cytotoxic effects on various cancer cell lines. The study emphasized the need for further research into the mechanisms behind this activity.
Case Study: Antifungal Efficacy
In another investigation, researchers explored the antifungal properties of essential oils containing this compound against biofilms formed by Streptococcus mutans. The results demonstrated significant inhibition of biofilm formation, indicating potential applications in dental health products .
Eigenschaften
CAS-Nummer |
22104-80-9 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
dec-2-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3 |
InChI-Schlüssel |
QOPYYRPCXHTOQZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC=CCO |
Isomerische SMILES |
CCCCCCC/C=C\CO |
Kanonische SMILES |
CCCCCCCC=CCO |
Dichte |
0.842-0.848 |
Key on ui other cas no. |
22104-80-9 |
Physikalische Beschreibung |
Colourless liquid; Fatty rosy aroma |
Löslichkeit |
Slightly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














